N,N-diethyl-2-(4-methyl-N-methylsulfonylanilino)acetamide
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Overview
Description
N,N-diethyl-2-(4-methyl-N-methylsulfonylanilino)acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a diethylamino group, a methylsulfonyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(4-methyl-N-methylsulfonylanilino)acetamide typically involves multiple steps. One common method starts with the reaction of 4-methyl-N-methylsulfonylaniline with diethylamine in the presence of a suitable catalyst. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and temperature control to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and continuous monitoring to ensure consistent quality. The use of automated systems and advanced purification techniques further enhances the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(4-methyl-N-methylsulfonylanilino)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted acetamides depending on the nucleophile used
Scientific Research Applications
N,N-diethyl-2-(4-methyl-N-methylsulfonylanilino)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(4-methyl-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-2-methoxy-N-methylethanaminium bis(trifluoromethyl)sulfonyl]azanide
- N,N-Diethyl-2-methoxy-N-methylethan-1-aminium bis(trifluoromethyl)sulfonyl]amide
Uniqueness
N,N-diethyl-2-(4-methyl-N-methylsulfonylanilino)acetamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N,N-diethyl-2-(4-methyl-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-5-15(6-2)14(17)11-16(20(4,18)19)13-9-7-12(3)8-10-13/h7-10H,5-6,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAHVDACCNILEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C1=CC=C(C=C1)C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367498 |
Source
|
Record name | N,N-diethyl-2-(4-methyl-N-methylsulfonylanilino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6167-53-9 |
Source
|
Record name | N,N-diethyl-2-(4-methyl-N-methylsulfonylanilino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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